molecular formula C22H16O5S B11410268 7-(2-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate

7-(2-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate

Cat. No.: B11410268
M. Wt: 392.4 g/mol
InChI Key: ZVZIVWXCBVPDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE is a complex organic compound with a unique structure that combines a benzoxathiol ring with a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE typically involves multiple steps. One common method involves the polylithiation of 2-methylbenzoic acid phenylhydrazide with lithium diisopropylamide, followed by condensation with methyl 4-methoxybenzoate . The resulting intermediate is then subjected to acid cyclization to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE has several scientific research applications:

    Chemistry: It can be used as a precursor for synthesizing other complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or as a potential drug candidate.

    Medicine: The compound’s potential biological activity could lead to its use in developing new therapeutic agents.

    Industry: It may find applications in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating certain biochemical processes. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenyl 4-methoxybenzoate: Shares a similar core structure but lacks the benzoxathiol ring.

    4-Methoxybenzoic acid: Contains the methoxybenzoate group but lacks the additional complexity of the benzoxathiol and methylphenyl groups.

Uniqueness

7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16O5S

Molecular Weight

392.4 g/mol

IUPAC Name

[7-(2-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-methoxybenzoate

InChI

InChI=1S/C22H16O5S/c1-13-5-3-4-6-17(13)18-11-16(12-19-20(18)27-22(24)28-19)26-21(23)14-7-9-15(25-2)10-8-14/h3-12H,1-2H3

InChI Key

ZVZIVWXCBVPDEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)OC)SC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.